Lipophilicity Advantage Over Riluzole for Blood-Brain Barrier Penetration
The target compound exhibits an XLogP3 value of 3.8, which is 1.52 log units higher than that of the clinically approved analog riluzole (XLogP = 2.28) [1][2]. In CNS drug discovery, a logP between 3 and 5 is generally considered optimal for passive blood-brain barrier permeation, whereas riluzole's logP of 2.28 falls below this window [3]. This difference suggests the target compound may achieve higher brain-to-plasma concentration ratios than riluzole at equivalent systemic exposure.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Riluzole: XLogP = 2.28 |
| Quantified Difference | ΔXLogP = +1.52 log units (67% higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and Guide to Pharmacology database values |
Why This Matters
For CNS-targeted programs, higher logP within the 3–5 range correlates with improved passive BBB penetration, directly influencing whether this compound should be prioritized over riluzole in neurological drug discovery screening cascades.
- [1] PubChem Compound Summary for CID 56724914. XLogP3-AA value: 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/56724914 (accessed 2026-05-01). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Riluzole ligand page. XLogP: 2.28. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=2326 (accessed 2026-05-01). View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
